molecular formula C8H12BrN3 B595348 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole CAS No. 1227465-62-4

3-Bromo-5-cyclohexyl-1H-1,2,4-triazole

Cat. No.: B595348
CAS No.: 1227465-62-4
M. Wt: 230.109
InChI Key: WBXIMLMFQQMREM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a brominated triazole precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclohexyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

3-Bromo-5-cyclohexyl-1H-1,2,4-triazole has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,2,4-triazole: A simpler analog without the cyclohexyl group.

    5-Bromo-1-methyl-1H-1,2,4-triazole: Contains a methyl group instead of a cyclohexyl group.

    1,2,4-Triazole: The parent compound without any substituents.

Uniqueness

3-Bromo-5-cyclohexyl-1H-1,2,4-triazole is unique due to the presence of both a bromine atom and a cyclohexyl group, which can influence its chemical reactivity and biological activity. The cyclohexyl group adds steric bulk, potentially affecting the compound’s interaction with molecular targets and its overall stability .

Properties

IUPAC Name

3-bromo-5-cyclohexyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXIMLMFQQMREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679572
Record name 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227465-62-4
Record name 5-Bromo-3-cyclohexyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227465-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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